molecular formula C20H31NO5S B13749849 Ephedrine camsilate CAS No. 38974-71-9

Ephedrine camsilate

Cat. No.: B13749849
CAS No.: 38974-71-9
M. Wt: 397.5 g/mol
InChI Key: DQQQRWAATXYCAX-PQSSDZNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ephedrine camsilate is a chemical compound that combines ephedrine, a well-known sympathomimetic amine, with camsilate, a derivative of camphorsulfonic acid. Ephedrine is primarily derived from the Ephedra plant and has been used for centuries in traditional medicine. It acts as both a direct and indirect sympathomimetic, stimulating alpha- and beta-adrenergic receptors and causing the release of norepinephrine from sympathetic neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ephedrine camsilate involves the reaction of ephedrine with camphorsulfonic acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Ephedrine camsilate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ephedrine camsilate has a wide range of scientific research applications:

Mechanism of Action

Ephedrine camsilate exerts its effects through both direct and indirect mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ephedrine camsilate is unique due to its combination with camphorsulfonic acid, which may enhance its stability and solubility compared to other ephedrine derivatives. This unique combination also potentially alters its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific medical and industrial applications .

Properties

CAS No.

38974-71-9

Molecular Formula

C20H31NO5S

Molecular Weight

397.5 g/mol

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C10H15NO.C10H16O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h3-8,10-12H,1-2H3;7H,3-6H2,1-2H3,(H,12,13,14)/t8-,10-;7-,10-/m01/s1

InChI Key

DQQQRWAATXYCAX-PQSSDZNQSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Origin of Product

United States

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